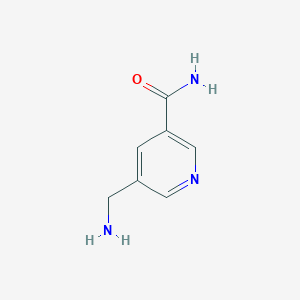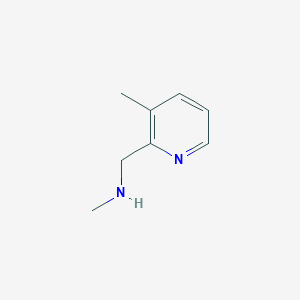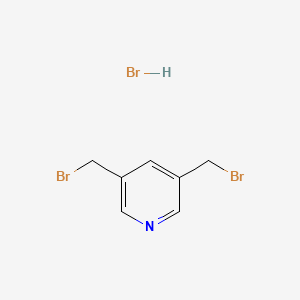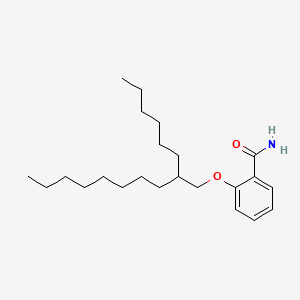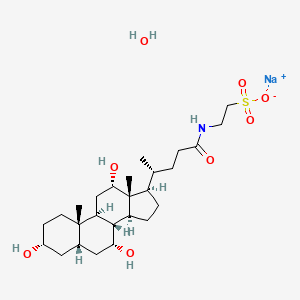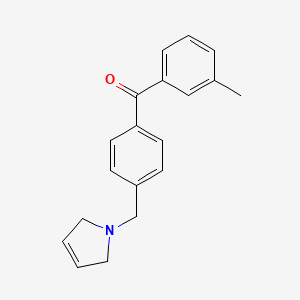
3-Methyl-4'-(3-pyrrolinomethyl) benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Methyl-4'-(3-pyrrolinomethyl) benzophenone" is not directly mentioned in the provided papers, but the papers do discuss related benzophenone derivatives and their chemical properties and reactions. Benzophenone itself is a common UV filter and is known for its photochemical properties. It is widely used in sunscreen products to protect skin and hair from UV radiation damage . The papers provided discuss various reactions involving benzophenone and its derivatives, which can offer insights into the behavior of similar compounds.
Synthesis Analysis
The synthesis of benzophenone derivatives can involve various methods, including photochemical reactions and multi-component coupling reactions. For instance, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone results in the formation of N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one . Another example is the synthesis of a pyrrole derivative through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, which is a method that could potentially be adapted for the synthesis of "3-Methyl-4'-(3-pyrrolinomethyl) benzophenone" .
Molecular Structure Analysis
The molecular structure of benzophenone derivatives can be characterized using various spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction . Computational studies using density functional theory (DFT) can also predict spectral and geometrical data, which can be correlated with experimental data to confirm the structure of these compounds .
Chemical Reactions Analysis
Benzophenone and its derivatives undergo a variety of chemical reactions. For example, benzophenone can react with methyl(ene) ketones in the presence of piperidine acetate to give substituted benzophenones . The reactivity of the active methyl group in certain benzophenone derivatives can lead to the formation of various products such as styryl derivatives, pyruvates, and phthalide when treated with different reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives can be influenced by their molecular structure. For instance, the metabolism of benzophenone-3 by liver microsomes can lead to the formation of metabolites with different estrogenic and anti-androgenic activities . The corrosion inhibition properties of a pyrrole derivative of benzophenone on steel surfaces have also been studied, indicating the potential application of these compounds in material protection .
Applications De Recherche Scientifique
Metabolism and Endocrine-Disrupting Activity
Benzophenone-3 (BP-3) is commonly used as a UV filter. Watanabe et al. (2015) studied its metabolism by rat and human liver microsomes, identifying metabolites like 3-hydroxylated BP-3 and 2,4,5-trihydroxybenzophenone. The study also revealed estrogenic and anti-androgenic activities of BP-3 and its metabolites, raising concerns about its endocrine-disrupting potential (Watanabe et al., 2015).
Photocatalytic Degradation
Wang et al. (2019) explored the photocatalytic degradation of BP-3 using PbO/TiO2 and Sb2O3/TiO2 catalysts, demonstrating complete degradation under certain conditions. This research provides insights into removing BP-3 from water sources, considering its environmental impact (Wang et al., 2019).
Oxidation by Potassium Permanganate
Cao et al. (2021) investigated the oxidation of BP-3 in aqueous solution using potassium permanganate. They found significant degradation efficiency, suggesting this as a potential method for BP-3 removal from water, given its endocrine-disrupting effects (Cao et al., 2021).
Human Exposure and Environmental Occurrence
Liao and Kannan (2014) studied the occurrence of BP-3 in personal care products from China and the United States, assessing human exposure levels. Their findings highlight the widespread presence of BP-3 and raise questions about its safety due to its estrogenic potential (Liao & Kannan, 2014).
Reproductive Toxicity
Ghazipura et al. (2017) conducted a systematic review of human and animal studies on the reproductive toxicity of BP-3. They found associations between BP-3 exposure and adverse reproductive outcomes, suggesting the need for further research to understand its impact (Ghazipura et al., 2017).
Nervous System Effects
Wnuk and Kajta (2021) explored the potential risks of BP-3 on the nervous system. They found that BP-3 induces neurotoxicity and alters receptor expression, potentially affecting the development and function of the nervous system (Wnuk & Kajta, 2021).
Propriétés
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-15-5-4-6-18(13-15)19(21)17-9-7-16(8-10-17)14-20-11-2-3-12-20/h2-10,13H,11-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDSDJWVKDURHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643012 |
Source


|
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4'-(3-pyrrolinomethyl) benzophenone | |
CAS RN |
898763-73-0 |
Source


|
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



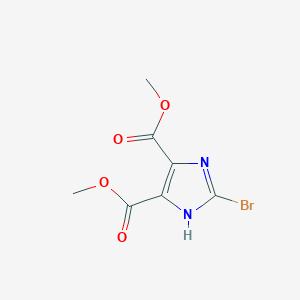
![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)
